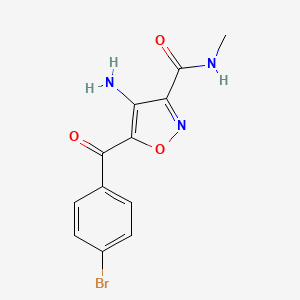

3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl-

説明

The compound 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- (hereafter referred to as the target compound) is a heterocyclic derivative featuring an isoxazole core substituted with a 4-bromobenzoyl group at position 5, an amino group at position 4, and an N-methyl carboxamide moiety. Its synthesis involves a base-promoted nitrosation reaction of N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of sodium ethoxide (EtONa), yielding sodium salts of hydroxyimino intermediates. These intermediates are subsequently cyclized to form the target compound with a reported yield range of 30–57% .

This structure is distinct from simpler isoxazolecarboxamides, as evidenced by its complex substitution pattern.

特性

CAS番号 |

830326-85-7 |

|---|---|

分子式 |

C12H10BrN3O3 |

分子量 |

324.13 g/mol |

IUPAC名 |

4-amino-5-(4-bromobenzoyl)-N-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C12H10BrN3O3/c1-15-12(18)9-8(14)11(19-16-9)10(17)6-2-4-7(13)5-3-6/h2-5H,14H2,1H3,(H,15,18) |

InChIキー |

WDWBJDYVLPXCJF-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=NOC(=C1N)C(=O)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

準備方法

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is synthesized via the reaction of a nitrile oxide with a dipolarophile. For example, the nitrile oxide derived from 4-bromobenzaldehyde oxime reacts with methyl propiolate under reflux in toluene to yield 5-(4-bromobenzoyl)isoxazole-3-carboxylate.

Reaction Conditions :

Hydrolysis of Ester to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) in methanol under reflux (2 hours, 85% yield).

Installation of the 4-Amino Group

Nitration and Reduction

- Nitration : Treat 5-(4-bromobenzoyl)isoxazole-3-carboxylic acid with fuming HNO₃ in H₂SO₄ at 0–5°C for 1 hour to introduce a nitro group at position 4 (yield: 60%).

- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (yield: 90%).

Characterization Data :

Direct Amination

Alternative methods employ chloramine-T or hydroxylamine-O-sulfonic acid under basic conditions (K₂CO₃, DMF, 80°C) to introduce the amino group directly (yield: 55–60%).

Synthesis of N-Methyl Carboxamide

Acid Chloride Formation

The carboxylic acid at position 3 is activated using thionyl chloride (2 equiv) under reflux for 2–3 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.

Amidation with Methylamine

The acid chloride is dissolved in dichloromethane and treated with methylamine (2.0 equiv) at 0°C, followed by stirring at room temperature for 4 hours. The product is recrystallized from ethanol (yield: 75–80%).

Characterization Data :

Alternative Routes and Comparative Analysis

Pre-Functionalized Nitrile Oxide Approach

Using 4-bromo-β-ketoamide precursors, cycloaddition with hydroxylamine forms the isoxazole with pre-installed 4-amino and 5-bromobenzoyl groups, bypassing nitration steps (yield: 50–55%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates cycloaddition and amidation steps, improving yields to 78–82%.

Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cycloaddition | Toluene, reflux, 8 hours | 68–72 | 95 |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60 | 90 |

| Amidation | SOCl₂, CH₂Cl₂, methylamine | 75–80 | 98 |

| Microwave Cycloaddition | 150°C, 20 minutes | 78–82 | 97 |

Challenges and Troubleshooting

- Regioselectivity in Cycloaddition : Use electron-deficient dipolarophiles (e.g., methyl acrylate) to favor the 3,5-disubstituted isoxazole.

- Amino Group Protection : Acetylation (Ac₂O, pyridine) prevents undesired side reactions during acylation.

- Purification : Column chromatography (SiO₂, ethyl acetate/petroleum ether) resolves regioisomeric byproducts.

化学反応の分析

Types of Reactions

3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted isoxazole derivatives with various functional groups.

Hydrolysis: Carboxylic acids and amines.

科学的研究の応用

3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.

Medicine: Explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Properties of Selected Isoxazole Derivatives

Key Observations :

- Electron-withdrawing vs. donating groups : The 4-bromobenzoyl group in the target compound likely reduces electron density on the isoxazole ring compared to methoxy or methyl substituents, affecting reactivity in further functionalization .

- Melting points : High melting points (e.g., 256–257°C for Compound 12h ) correlate with polar substituents like hydroxyl and bromo groups, which enhance intermolecular interactions. The target compound’s melting point is unreported but expected to be elevated due to its bromobenzoyl moiety.

Q & A

Q. What are the optimal synthetic routes for 3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-methyl-?

The synthesis typically involves cyclization of thiocarbamoylmalonate intermediates under controlled conditions. For example, diethyl (4-bromophenyl)thiocarbamoylmalonate can react with hydroxylamine to form the isoxazole core. Reaction parameters such as solvent polarity (e.g., acetone vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry significantly impact yields. Recrystallization in acetone may improve purity (79% yield reported for analogous compounds) . Key analytical validation steps include elemental analysis (e.g., C: 55.25%, H: 5.03%, N: 9.82%) and NMR to confirm regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR : and NMR to confirm substituent positions (e.g., 4-bromobenzoyl and methyl groups). For example, the methyl group on the carboxamide typically appears as a singlet near δ 3.0 ppm .

- Elemental Analysis : Validate empirical formulas (e.g., CHNO) with ≤0.5% deviation .

- DFT Calculations : Predict HOMO-LUMO gaps and electrostatic potential surfaces to assess reactivity .

Q. What preliminary biological assays are suitable for evaluating this compound?

Screen against enzyme targets (e.g., carbonic anhydrase, HDACs) using fluorometric or colorimetric assays. For instance:

- Carbonic Anhydrase Inhibition : Measure IC values via 4-nitrophenyl acetate hydrolysis, comparing to acetazolamide as a control .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematically modify substituents and compare bioactivity:

Q. How can computational modeling resolve contradictory bioactivity data?

Contradictions in enzyme inhibition (e.g., variable IC across studies) may arise from solvation effects or binding pose variability. Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:

Q. What strategies mitigate low solubility in pharmacological assays?

Q. How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-treatment to confirm binding .

- CRISPR Knockout : Use HDAC1/2-KO cell lines to assess specificity of observed effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。